Mass Spectrometric Differentiation
3-Methoxyacetaminophen-d3 provides a +3 Da mass shift relative to the unlabeled 3-methoxyacetaminophen analyte (181.19 g/mol vs. 184.21 g/mol) [1]. This mass difference is analytically resolved in MS/MS fragmentation, enabling the use of distinct precursor-to-product ion transitions for selective quantitation without isobaric interference [1]. In contrast, deuterated standards for the parent drug (e.g., Acetaminophen-d3, MW 154.18 g/mol) or other metabolites (e.g., APAP-S-d3) exhibit different masses and chromatographic retention times, precluding their use as internal standards for 3-methoxyacetaminophen quantification [1].
| Evidence Dimension | Molecular Weight (Exact Mass) |
|---|---|
| Target Compound Data | 184.092723451 Da |
| Comparator Or Baseline | 3-Methoxyacetaminophen (unlabeled): 181.073893 Da |
| Quantified Difference | +3.01883 Da (incorporation of three deuterium atoms) |
| Conditions | Computed by PubChem from molecular formula C9H8D3NO3 vs. C9H11NO3 |
Why This Matters
This mass shift is fundamental for establishing distinct MRM transitions in LC-MS/MS, allowing the internal standard to be measured in a separate channel without cross-talk, which is essential for achieving the precision required for pharmacokinetic and toxicology studies [1].
- [1] PubChem. 3-Methoxy Acetaminophen-d3. Computed Properties: Exact Mass and Monoisotopic Mass. View Source
